3-(N-methylbenzenesulfonamido)-N-(3-methylphenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N-methylbenzenesulfonamido)-N-(3-methylphenyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and unique chemical properties.
Scientific Research Applications
3-(N-methylbenzenesulfonamido)-N-(3-methylphenyl)thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: Application in the synthesis of organic semiconductors and conductive polymers.
Biological Studies: Investigation of its biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-methylbenzenesulfonamido)-N-(3-methylphenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the thiophene derivative with an amine, such as 3-methylphenylamine, under suitable conditions.
Final coupling: The final step involves coupling the sulfonylated thiophene derivative with the amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would require careful control of reaction conditions, purification processes, and waste management to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(N-methylbenzenesulfonamido)-N-(3-methylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Mechanism of Action
The mechanism of action of 3-(N-methylbenzenesulfonamido)-N-(3-methylphenyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to form specific interactions with these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxylate
- N-(3-methylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-sulfonamide
- N-(3-methylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-amine
Uniqueness
3-(N-methylbenzenesulfonamido)-N-(3-methylphenyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carboxamide group, along with the sulfonyl and thiophene moieties, allows for versatile reactivity and potential interactions with various biological targets.
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(3-methylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-14-7-6-8-15(13-14)20-19(22)18-17(11-12-25-18)21(2)26(23,24)16-9-4-3-5-10-16/h3-13H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWWIUSRRTXYDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.